Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate is a chemical compound with the molecular formula and a molar mass of 286.36 g/mol. It is classified under carboxylic acid derivatives, specifically as an ester. The compound is recognized for its potential applications in pharmaceuticals and organic synthesis due to its unique structural features, including a hydroxy group and a pivaloyloxy moiety.
The compound is cataloged under the CAS number 1956327-61-9 and is associated with various synonyms, including Cyclohexanecarboxylic acid, 1-[(2,2-dimethyl-1-oxopropoxy)methyl]-4-hydroxy-, ethyl ester. It falls into the category of synthetic organic compounds that are often utilized in medicinal chemistry and flavoring applications due to their functional groups that can participate in further chemical reactions .
The synthesis of Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate typically involves multi-step organic reactions. One common approach includes:
The reactions are generally conducted under controlled conditions to optimize yield and purity, often employing solvents like dichloromethane or tetrahydrofuran. The use of catalysts such as pyridine or triethylamine may also be necessary to facilitate esterification reactions.
The compound features several key functional groups:
Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate can undergo various chemical reactions, including:
These reactions are typically facilitated by acids or bases as catalysts and require careful control of temperature and pH to avoid side reactions.
The mechanism by which Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate exerts its effects, particularly in biological systems, involves:
Studies indicate that compounds with similar structures often exhibit significant biological activities, potentially acting as inhibitors or modulators in various biochemical processes .
Relevant data indicates that these properties make it suitable for various applications in organic synthesis and pharmaceuticals .
Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate has several scientific uses:
Enantioselective synthesis of the cyclohexanecarboxylate core in Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate (CAS 1956327-61-9) primarily leverages asymmetric hydrogenation and chiral auxiliaries. The trans-4-hydroxycyclohexanecarboxylic acid precursor undergoes Ru-BINAP-catalyzed hydrogenation, achieving enantiomeric excess (ee) >98% under 50 bar H₂ at 60°C [ [9]]. Subsequent esterification with ethanol under Mitsunobu conditions yields enantiopure ethyl trans-4-hydroxycyclohexanecarboxylate—a critical intermediate. Key challenges include controlling the equatorial orientation of the C4-hydroxy group, which impacts downstream reactivity. A comparative study of chiral catalysts (Table 1) reveals Ru-(R)-DM-SEGPHOS delivers optimal diastereoselectivity (99:1 trans:cis) for gram-scale synthesis [ [9]].
Table 1: Catalyst Screening for Asymmetric Hydrogenation
Catalyst | Pressure (bar) | ee (%) | trans:cis Ratio |
---|---|---|---|
Ru-BINAP | 50 | 96 | 95:5 |
Ru-(R)-XYLIPHOS | 50 | 92 | 90:10 |
Ru-(R)-DM-SEGPHOS | 50 | >99 | 99:1 |
The pivaloyloxymethyl (POM) group serves as a sterically hindered pro-drug moiety, enabling lipophilicity-enhanced cellular uptake. Incorporation occurs via nucleophilic substitution, where chloromethyl pivalate (ClCH₂OPiv) reacts with the sodium alkoxide of ethyl 4-hydroxycyclohexanecarboxylate in anhydrous DMF [ [4] ]. Kinetic studies reveal:
The POM group demonstrates stability at pH 1–6 but undergoes enzymatic cleavage in vivo by esterases, regenerating the hydroxymethyl intermediate [ [8]].
Desymmetrization of meso-1,4-cyclohexanedicarboxylates enables efficient access to chiral building blocks. Lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B) selectively acylates the C1-ester of diethyl cyclohexane-1,4-dicarboxylate with vinyl pivalate, achieving 48% yield and 99% ee [ [9]]. Organocatalysts like quinine-derived thioureas facilitate enantioselective Michael additions to cyclohexenone derivatives, installing the C4-hydroxy group with 90% ee.
Table 2: Desymmetrization Strategies for Cyclohexane Intermediates
Method | Catalyst | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Enzymatic Hydrolysis | Pseudomonas fluorescens Lipase | 45 | 95 | Aqueous compatibility |
Organocatalytic Acylation | Cinchona Alkaloid-Thiourea | 82 | 96 | Broad substrate scope |
Transition-Metal Catalysis | Pd-(S)-tBuPHOX | 75 | 88 | Functional-group tolerance |
Solid-phase synthesis enables rapid diversification of cyclohexanecarboxylate precursors. Wang resin-linked trans-4-hydroxycyclohexanecarboxylic acid reacts with Fmoc-protected hydroxymethylphenol via carbodiimide coupling (DIC/HOBt), followed by POM group installation using pivaloyl chloride [ [1] ]. Cleavage with 20% TFA/DCM releases Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate in 85% purity (HPLC). Key parameters include:
Table 3: Solid-Phase Synthesis Optimization Parameters
Parameter | Condition A | Condition B | Optimal Condition |
---|---|---|---|
Coupling Reagent | DCC/HOBt | HATU/DIEA | PyBOP/DIEA |
Pivaloylation Time | 12h | 6h | 8h |
Cleavage Reagent | 10% TFA/DCM | 30% HFIP/DCM | 20% TFA/DCM |
Final Purity (HPLC) | 75% | 82% | 91% |
This approach facilitates library synthesis for structure-activity relationship (SAR) studies, particularly in prodrug applications [ [8]].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: